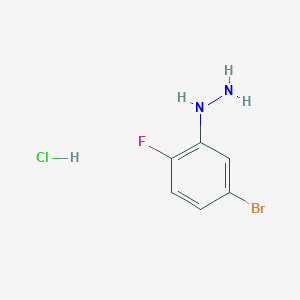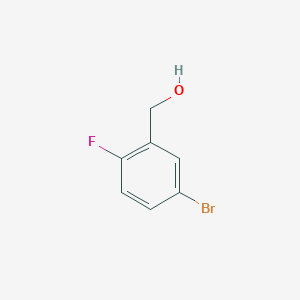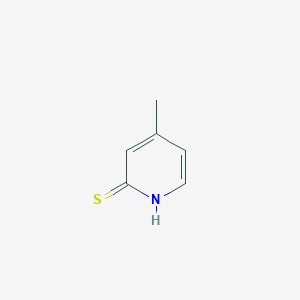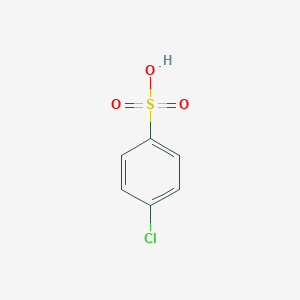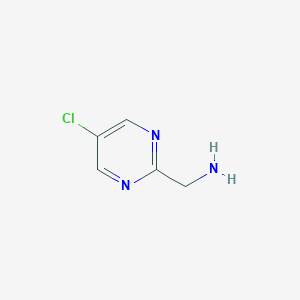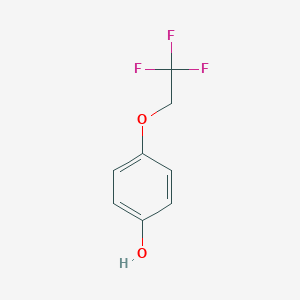
4-(2,2,2-Trifluoroethoxy)phenol
Descripción general
Descripción
Synthesis and Characterization of Novel Polyimides
The synthesis of a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was achieved through a coupling reaction followed by reduction. This monomer was used to create a series of fluorine-containing polyimides with good solubility in polar organic solvents and excellent thermal and mechanical properties .
Directed Ortho-Lithiation for 2-Substituted Phenols
A method for preparing a variety of 2-substituted 4-(trifluoromethyl)phenols was developed using ortho-lithiation followed by reaction with electrophiles. The selectivity of this synthesis is attributed to the superior directing effect of the THP-protected hydroxy group compared to the CF3 group .
Electrophilic Trifluoromethylthiolation of Phenols
The para-selective trifluoromethylthiolation of phenols was accomplished using N-trifluoromethylsulfanylaniline in the presence of promoters such as BF3·Et2O or triflic acid. This method allowed for the functionalization of various phenols, including the synthesis of biologically interesting SCF3-analogues of estrone and estradiol .
Sequential Xanthalation and O-Trifluoromethylation
A facile synthesis of aryl trifluoromethyl ethers from phenols was reported, involving the conversion of phenols to aryl xanthates and subsequent conversion to trifluoromethyl ethers under mild conditions. This method addresses the drawbacks of previous methods that required harsh reagents and controlled conditions .
Aromatization to Bis(trifluoroacetyl)phenols
An efficient method for synthesizing 2,6-bis(trifluoroacetyl)phenols was developed, offering a superior alternative to traditional approaches. This method was applied to various cyclohexanones, including cyclohexane-1,4-dione, to access bis(polyfluoroacyl)hydroquinones .
Copper Phthalocyanine with Trifluoromethylthio Groups
A non-peripherally tetra-substituted copper phthalocyanine containing a 4-(trifluoromethylthio)phenoxy group was synthesized and characterized. The compound exhibited interesting optical, surface, and electrochemical properties .
Reactions of Tris(trifluoromethyl)phenols
The reactions of 2,4,6-tris(trifluoromethyl)phenols with compounds of main group and transition elements were explored, leading to the synthesis of various phenoxides. The structures of some of these compounds were confirmed by single-crystal X-ray diffraction .
Crystal Structure of Benzylideneamino Phenol Derivative
The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was determined, revealing an E configuration at the C=N bond and a dihedral angle of 38.3(3)° between the two phenyl rings. The structure is stabilized by hydrogen bonds and π-π stacking interactions .
Synthesis and Structure of a Fluorophenoxy Triazole Alcohol
A new compound containing a triazole ring and fluorophenoxy groups was synthesized and its crystal structure was determined. The dihedral angles between the triazole and benzene rings were characterized, and the structure was found to be stabilized by intermolecular hydrogen bonding .
Synthesis and Spectroelectrochemical Properties of Phthalocyanines
New phthalocyanine compounds with peripheral 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were synthesized. Their electrochemical and spectroelectrochemical properties were investigated, indicating potential applications in electrochemical technologies .
Aplicaciones Científicas De Investigación
-
Cancer Research
- Summary of Application : “4-(2,2,2-Trifluoroethoxy)phenol” has been used in the synthesis of benzimidazole derivatives associated with the pyridine framework . These derivatives have shown potential as anticancer agents .
- Methods of Application : The functional group at the N-terminal of the benzimidazole was varied by different L-amino acids to synthesize several 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives .
- Results or Outcomes : Preliminary results showed most of the derivatives had moderate antitumor activity. Compound 9j containing cysteine residue exhibited good inhibition compared to other amino acid residues .
-
Pharmaceutical Research
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using personal protective equipment .
Relevant Papers
The paper “2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides” discusses the use of the 2,2,2-trifluoroethoxy group as an alternative leaving group for hydrolytically unstable heteroaryl chlorides . This group provides improved shelf stability while maintaining reactivity toward nucleophiles in S N Ar reactions .
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQMEMHOVBEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517689 | |
| Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)phenol | |
CAS RN |
129560-99-2 | |
| Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-trifluoroethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

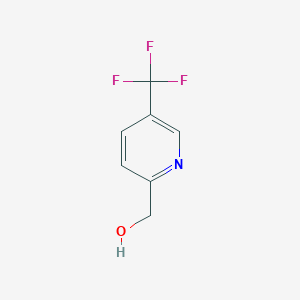
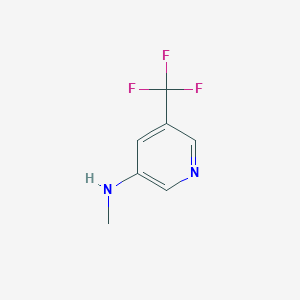
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
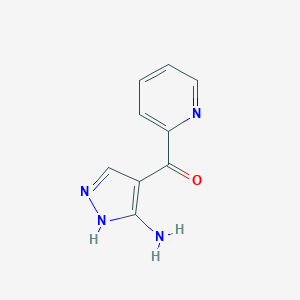
![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

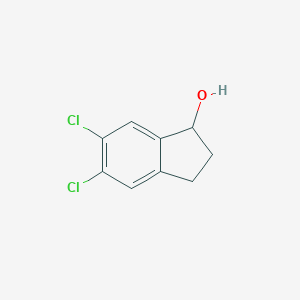
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
